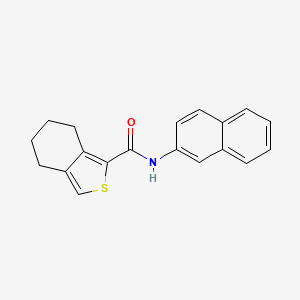

![molecular formula C14H13NO3S B5555397 3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)

3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid" is a chemical compound belonging to the class of benzoic acid derivatives. Its structure and properties make it significant in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves complex reactions with other aromatic compounds. For instance, the synthesis of certain azo-benzoic acids was achieved using NMR, UV-VIS, and IR spectroscopic techniques, and their structures were optimized using density functional theory (Baul et al., 2009). Similarly, other derivatives, like 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, were synthesized and analyzed using infrared and Raman spectroscopies, demonstrating the complexity of the synthesis processes (Kurt et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using various spectroscopic methods. For example, 4-(3-Benzoylthioureido)benzoic acid was characterized using MS, FT-IR, NMR, and UV–Visible techniques, and its structure was examined crystallographically (Aydın et al., 2010).

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions, highlighting their reactivity and functional diversity. For example, the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates is a reaction showcasing the chemical versatility of these compounds (Liu et al., 2015).

科学的研究の応用

Synthesis of Optically Active Compounds

Research by Foresti et al. (2003) demonstrated the use of related sulfones in the synthesis of optically active α-amino acid derivatives, important building blocks for biologically active compounds. The method involves the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, which can be prepared from benzenesulfinic acid, offering a pathway to valuable β-hydroxy-α-amino acid and α,β-diamino acid esters.

Plant Stress Tolerance Induction

Benzoic acid and its derivatives, such as sulfosalicylic acid, have been found to play a regulatory role in inducing multiple stress tolerances in plants, including tolerance to heat, drought, and chilling stresses Senaratna et al. (2004). This suggests potential agricultural applications in enhancing plant resilience against environmental stressors.

Meta-C–H Functionalization

Li et al. (2016) reported on a Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives, a significant advancement in synthetic chemistry Li et al. (2016). This methodology offers a more efficient approach for modifying benzoic acid derivatives, which are crucial structural motifs in drug molecules and natural products.

Antimicrobial Applications

Sulfonamides synthesized from substituted benzenesulfonyl chlorides and 4-aminobenzoic acid exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents Dineshkumar & Thirunarayanan (2019).

特性

IUPAC Name |

3-[(4-methylphenyl)sulfinylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-5-7-13(8-6-10)19(18)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSRTUVLSHMYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Methylphenyl)sulfinyl]amino}benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)

![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)

![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)

![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)